

An In-depth Technical Guide to N-(Biotin)-N-bis(PEG1-alcohol)

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Compound of Interest

Compound Name: N-(Biotin)-N-bis(PEG1-alcohol)

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Introduction

N-(Biotin)-N-bis(PEG1-alcohol), a specialized branched linker molecule, is a valuable tool in modern biochemical and pharmaceutical research. This compound integrates a high-affinity biotin moiety with a branched structure containing two terminal hydroxyl groups, each extended by a single ethylene glycol (PEG1) unit.[1][2] This unique architecture provides a foundation for further chemical modification, making it a versatile building block in the development of complex bioconjugates, particularly in the fields of targeted protein degradation (e.g., Proteolysis Targeting Chimeras or PROTACs) and antibody-drug conjugates (ADCs).[3][4] The biotin group allows for strong and specific binding to avidin and streptavidin, enabling applications in affinity chromatography, immunoassays, and targeted delivery.[5] The hydrophilic PEG spacers enhance solubility and can reduce non-specific binding of the final conjugate.[5] This guide provides a comprehensive overview of the structure, properties, and potential applications of **N-(Biotin)-N-bis(PEG1-alcohol)**.

Core Structure and Properties

N-(Biotin)-N-bis(PEG1-alcohol) is characterized by a central nitrogen atom to which a biotinyl pentanamide group and two 2-(2-hydroxyethoxy)ethyl arms are attached.[1][6] This branched structure offers two primary alcohol functionalities for subsequent chemical derivatization.

Physicochemical Data

A summary of the key quantitative data for **N-(Biotin)-N-bis(PEG1-alcohol)** is presented in the table below.

Property	Value	Reference(s)
CAS Number	2100306-75-8	[6]
Molecular Formula	C18H33N3O6S	[6]
Molecular Weight	419.54 g/mol	[4]
Appearance	White to off-white solid	[3]
Purity	Typically >95% or >98%	[1][6]
Solubility	Soluble in DMSO and other organic solvents	[3]
Storage Conditions	-20°C	[6]

Chemical Structure Diagram

The chemical structure of **N-(Biotin)-N-bis(PEG1-alcohol)** is depicted below.

Caption: Structure of **N-(Biotin)-N-bis(PEG1-alcohol)**.

Synthesis

The synthesis of **N-(Biotin)-N-bis(PEG1-alcohol)** generally involves the acylation of a bis(PEG1-alcohol) amine with an activated form of biotin.[3] A generalized synthetic scheme is as follows:

- **Activation of Biotin:** The carboxylic acid of biotin is activated to facilitate amide bond formation. This can be achieved using common coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, for example, an N-hydroxysuccinimide (NHS) ester.
- **Coupling Reaction:** The activated biotin is then reacted with bis(2-(2-aminoethoxy)ethoxy)amine in an appropriate organic solvent like dimethylformamide (DMF)

or dichloromethane (DCM), often in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

- Purification: The final product is purified from the reaction mixture using techniques such as column chromatography on silica gel to yield the pure **N-(Biotin)-N-bis(PEG1-alcohol)**.

Experimental Protocols and Applications

The terminal hydroxyl groups of **N-(Biotin)-N-bis(PEG1-alcohol)** are key to its utility, serving as points for further chemical modification. Below are representative protocols for its application.

Protocol 1: Functionalization of Hydroxyl Groups for Bioconjugation

The primary alcohol groups can be activated for reaction with nucleophiles on biomolecules. A common strategy is to convert them into a more reactive functional group, such as a p-toluenesulfonate (tosylate) or a carboxylic acid.

Materials:

- **N-(Biotin)-N-bis(PEG1-alcohol)**
- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane (DCM)
- Sodium azide (for subsequent conversion to amine) or other nucleophiles
- Appropriate buffers and solvents for purification

Methodology:

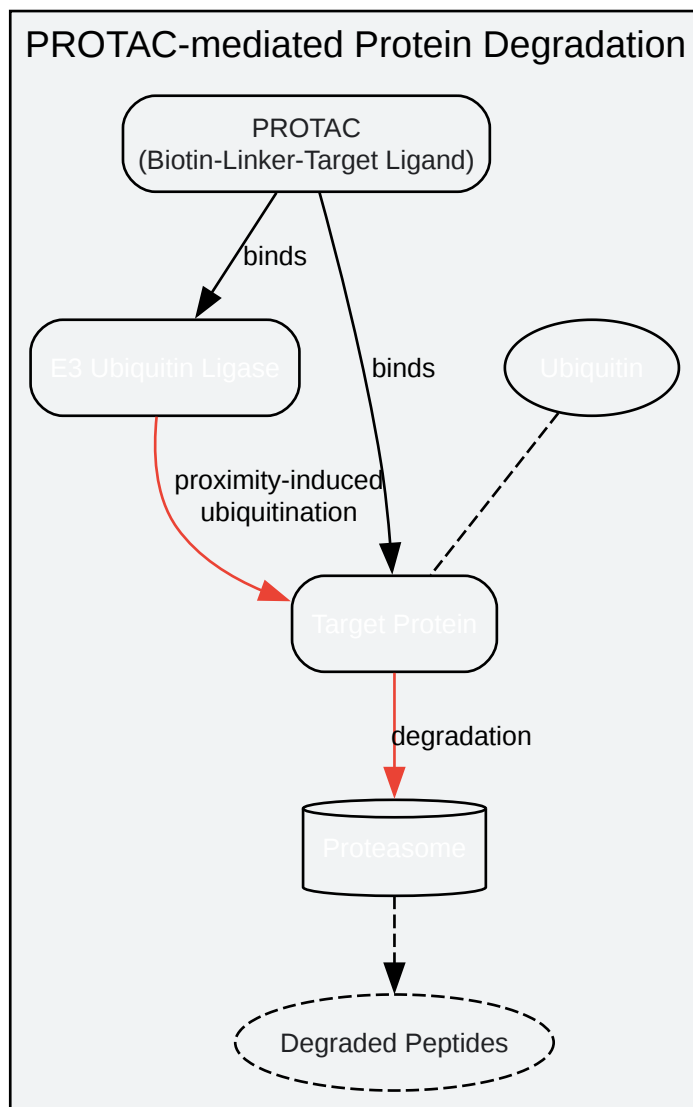
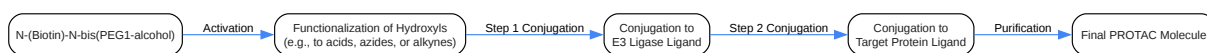
- Tosylation: Dissolve **N-(Biotin)-N-bis(PEG1-alcohol)** in anhydrous DCM. Cool the solution to 0°C in an ice bath.

- Add an excess of triethylamine or pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.
- Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting tosylated intermediate by column chromatography. The tosylated product is now activated for nucleophilic substitution with amines, thiols, or azides.

Application in Targeted Protein Degradation (PROTACs)

As a PROTAC linker, **N-(Biotin)-N-bis(PEG1-alcohol)** can be elaborated to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The biotin moiety itself can serve as a versatile handle for binding to streptavidin-fused proteins or as a point of attachment for one of the ligands.

The workflow for utilizing this linker in PROTAC development is illustrated below.



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